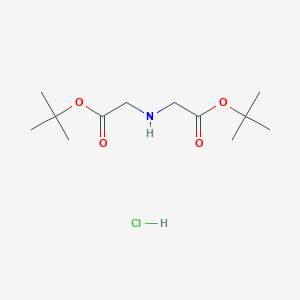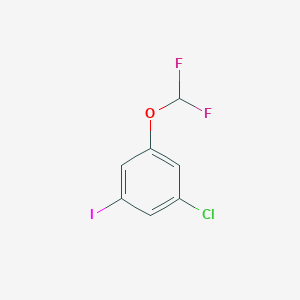![molecular formula C16H25NO2 B13075750 N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group and an amine group, along with a benzyl group substituted with two methoxy groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
N-(3,4-dimethoxyphenyl)-2-methyl-3-furamide: Another compound with a similar core structure but different functional groups.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with a benzyl group substituted with methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h8-10,12,14,17H,4-7,11H2,1-3H3 |
Clave InChI |
HKYFXKXOMGYHRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
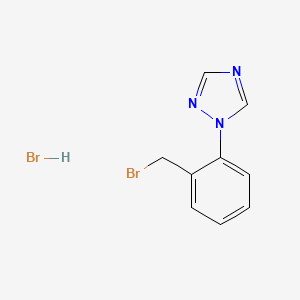

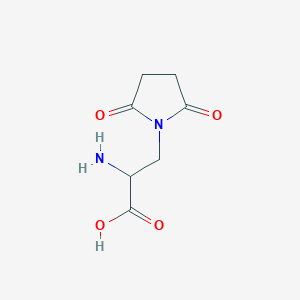
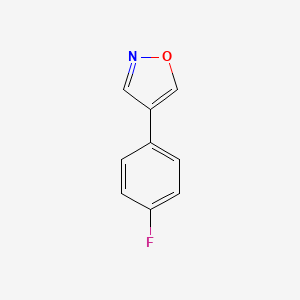
![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
![4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13075700.png)
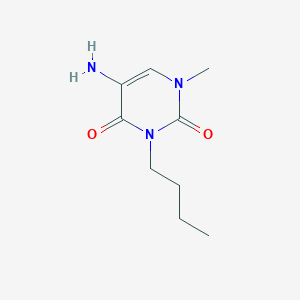
![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)

